molecular formula C7H6ClIO3S B2500685 2-Iodo-5-methoxybenzenesulfonyl chloride CAS No. 1247754-99-9

2-Iodo-5-methoxybenzenesulfonyl chloride

Cat. No.: B2500685
CAS No.: 1247754-99-9
M. Wt: 332.54
InChI Key: NHVUTEOEJCFDAA-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H6ClIO3S and a molecular weight of 332.55 g/mol . It is characterized by the presence of an iodine atom, a methoxy group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-methoxybenzenesulfonyl chloride typically involves the iodination of 5-methoxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring. Common reagents used in this synthesis include iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Sulfonamide derivatives.

    Oxidation Reactions: Aldehydes or carboxylic acids.

    Reduction Reactions: Deiodinated compounds.

Scientific Research Applications

2-Iodo-5-methoxybenzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-5-methoxybenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives. The iodine atom and methoxy group also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-5-methoxybenzenesulfonyl chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in chemical synthesis. The presence of the iodine atom, methoxy group, and sulfonyl chloride group allows for a wide range of chemical transformations, making it a valuable reagent in various scientific research applications .

Properties

IUPAC Name

2-iodo-5-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO3S/c1-12-5-2-3-6(9)7(4-5)13(8,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVUTEOEJCFDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)I)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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